molecular formula C8H9BrN2 B12955775 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No.: B12955775
M. Wt: 213.07 g/mol
InChI Key: GNCYHEMVUDHFFV-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine is a brominated heterocyclic compound with the molecular formula C₈H₉BrN₂ (free base) or C₈H₁₁BrCl₂N₂ in its dihydrochloride form (MW: 286.00) . It is characterized by a partially saturated naphthyridine core (a bicyclic structure combining pyridine and piperidine rings) with a bromine substituent at position 7. The compound is commercially available with 95% purity, stored under inert atmosphere at room temperature, and supplied as a dihydrochloride salt by vendors such as Combi-Blocks and CymitQuimica .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2

InChI Key

GNCYHEMVUDHFFV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=NC=C21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-2,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. The bromine atom at the 8th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by blocking receptor-ligand interactions. The exact pathways and molecular targets vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
  • Structure : Chlorine at position 5 instead of bromine at position 8.
  • Key Data : Molecular weight 168.045 Da (free base), SMILES C1CNCC2=C1C(=NC=C2)Cl, InChIKey MCZZBLVEWFMCAM-UHFFFAOYSA-N .
  • Comparison: The chlorine substituent (vs. Positional isomerism (5-Cl vs. 8-Br) may lead to divergent biological activity due to differences in binding interactions.
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
  • Structure : Bromine at position 6 in a 1,7-naphthyridine scaffold.
  • Molecular Formula : C₈H₉BrN₂ (MW: 213.08) .
  • Key Data : CAS 1260666-49-6, 95% purity.
  • Comparison :
    • The 1,7-naphthyridine isomer (vs. 2,6) alters the spatial arrangement of nitrogen atoms, influencing hydrogen-bonding capacity and solubility.
    • Bromine at position 6 instead of 8 may modify metabolic stability in pharmaceutical contexts.

Functionalized Derivatives

8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
  • Structure : Additional methoxy group at position 3.
  • Molecular Formula : C₉H₁₁BrN₂O (MW: 243.10) .
  • Key Data : CAS 1820711-91-8, 95% purity.
  • Functionalization at position 5 could enable regioselective modifications (e.g., demethylation or substitution).
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
  • Structure : Benzyl group at position 2 and chlorine at position 4.
  • Molecular Formula : C₁₅H₁₅ClN₂ (free base); hydrochloride salt (CAS 1104027-46-4) .
  • Comparison :
    • The benzyl group increases hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeted drugs.
    • Combined halogen and aromatic substituents create opportunities for dual-targeting pharmacophores.

Structural Isomers and Complex Derivatives

Trimethyl 4-benzyl-9-bromo-3-methyl-1-phenyl-4,4a,13b,13c-tetrahydro-1H-isoquinolino[1,2-f][1,6]naphthyridine-2,5,6-tricarboxylate
  • Structure : Polycyclic derivative with bromine, benzyl, methyl, and phenyl groups.
  • Molecular Formula : C₃₆H₃₃BrN₂O₆ (MW: 691.14) .
  • Key Data : Melting point 196–198°C, characterized by NMR and HRMS.
  • Comparison :
    • The complex tricyclic framework demonstrates the versatility of naphthyridine cores in medicinal chemistry.
    • Bromine here serves as a handle for further functionalization (e.g., Suzuki coupling).

Physicochemical Properties

Compound Molecular Weight Halogen Substituents Purity Solubility/Storage
8-Bromo-2,6-naphthyridine dihydrochloride 286.00 Br None (dihydrochloride) 95% Inert atmosphere, RT
5-Chloro-2,6-naphthyridine hydrochloride 168.05 Cl None (hydrochloride) N/A Not reported
6-Bromo-1,7-naphthyridine 213.08 Br None 95% Not reported
8-Bromo-5-methoxy-1,6-naphthyridine 243.10 Br Methoxy 95% Not reported
  • Key Trends :
    • Halogen type (Br vs. Cl) influences molecular weight and lipophilicity (Br > Cl).
    • Salt forms (e.g., dihydrochloride) enhance aqueous solubility for biological assays.

Research Implications and Gaps

  • Structural Optimization : Positional isomerism (e.g., 2,6 vs. 1,7 naphthyridines) and substituent effects (Br, Cl, methoxy) warrant systematic SAR studies.
  • Synthetic Challenges : Efficient routes to regioselectively functionalized derivatives (e.g., 5-methoxy-8-bromo) remain underexplored.

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